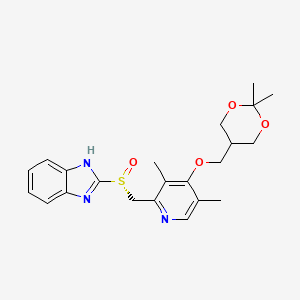

2-(((4-((2,2-dimethyl-1,3-dioxan-5-yl)methoxy)-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1H-benzimidazole

Descripción general

Descripción

The compound is a benzimidazole derivative. Benzimidazoles are a class of heterocyclic aromatic organic compounds. This structure is found in many important drugs and other useful compounds. The benzimidazole nucleus is part of vitamin B12, for example .

Molecular Structure Analysis

The benzimidazole core of the molecule is a bicyclic heteroarene, consisting of fused benzene and imidazole rings . The 2,2-dimethyl-1,3-dioxan-5-yl group is a type of acetal, a functional group characterized by a carbon atom connected to an ether oxygen atom and two alkyl groups .Chemical Reactions Analysis

Benzimidazoles are known to undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, due to the presence of the aromatic ring . The 2,2-dimethyl-1,3-dioxan-5-yl group could potentially undergo reactions typical of acetals, such as hydrolysis under acidic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. Benzimidazoles are generally stable compounds. They are resistant to oxidation and reduction but can be functionalized through electrophilic and nucleophilic substitution reactions . The presence of the 2,2-dimethyl-1,3-dioxan-5-yl group could influence the compound’s solubility and reactivity .Aplicaciones Científicas De Investigación

Synthesis and Characterization

- This compound is a key intermediate for the preparation of chiral proton pump inhibitors. A synthesis route from 2,3-dimethylpyridine has been developed, achieving an optical purity of 95.5% as analyzed by chiral HPLC (X. Yang, 2008).

- It's also used in the synthesis of Omeprazole and Lansoprazole, which are proton pump inhibitors. Various synthesis techniques and characterization methods, including HPLC, are utilized in these processes (I. Miroshnichenko & N. Yurchenko, 2002).

Pharmacological Effects

- E3710, a derivative of this compound, has been investigated as a new proton pump inhibitor. It shows significant inhibitory effect on gastric acid secretion and is considered a promising therapy for acid-related diseases like gastroesophageal reflux disease (Kotaro Kodama et al., 2010).

Antibacterial Applications

- Derivatives of this compound show selective antibacterial properties against Helicobacter spp. Certain structural modifications remove proton pump inhibitor activity while retaining antibacterial potency (T. Kühler et al., 2002).

Analytical Applications

- The compound is used in spectrophotometry for the simultaneous determination of metal ions like V (V) and Co (II) in various materials, including alloys and ball bearings (B. Ranganath et al., 2015).

Biocatalysis

- The compound is involved in the production of enantiopure esomeprazole through biocatalysis, using bacteria isolated from soil. This process is significant for the pharmaceutical industry (P. Babiak et al., 2011).

Green Chemistry Applications

- Its intermediates have been synthesized using green chemistry approaches, focusing on reduced waste generation and environmental impact (Rohidas Gilbile et al., 2017).

Direcciones Futuras

The study of benzimidazole derivatives is a rich field with many potential directions for future research. These compounds have a wide range of biological activities, making them interesting targets for drug discovery . The introduction of new functional groups, such as the 2,2-dimethyl-1,3-dioxan-5-yl group, could potentially lead to compounds with novel properties.

Propiedades

IUPAC Name |

2-[[4-[(2,2-dimethyl-1,3-dioxan-5-yl)methoxy]-3,5-dimethylpyridin-2-yl]methylsulfinyl]-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O4S/c1-14-9-23-19(13-30(26)21-24-17-7-5-6-8-18(17)25-21)15(2)20(14)27-10-16-11-28-22(3,4)29-12-16/h5-9,16H,10-13H2,1-4H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWDKHTXMLSZGDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=C1OCC2COC(OC2)(C)C)C)CS(=O)C3=NC4=CC=CC=C4N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(((4-(2,2-dimethyl-1,3-dioxan-5-yl)methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1H-benzimidazole | |

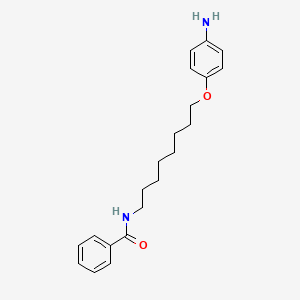

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzamide, N-[3-[bis[2-(acetyloxy)ethyl]amino]phenyl]-](/img/structure/B1666177.png)